molecular formula C14H24N2O2 B080688 1,12-Diisocyanatododecane CAS No. 13879-35-1

1,12-Diisocyanatododecane

Cat. No.: B080688
CAS No.: 13879-35-1
M. Wt: 252.35 g/mol
InChI Key: GFNDFCFPJQPVQL-UHFFFAOYSA-N
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Description

1,12-Diisocyanatododecane is an organic compound with the molecular formula C14H24N2O2. It is a diisocyanate, meaning it contains two isocyanate groups (-NCO) attached to a dodecane backbone. This compound is primarily used in the production of polyurethanes and other polymeric materials due to its reactive isocyanate groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,12-Diisocyanatododecane can be synthesized through the reaction of dodecane-1,12-diamine with phosgene. The reaction typically occurs in an inert solvent such as toluene or dichloromethane, under controlled temperature and pressure conditions. The general reaction is as follows:

H2N(CH2)12NH2+2COCl2OCN(CH2)12NCO+2HCl\text{H}_2\text{N}-(\text{CH}_2)_{12}-\text{NH}_2 + 2\text{COCl}_2 \rightarrow \text{OCN}-(\text{CH}_2)_{12}-\text{NCO} + 2\text{HCl} H2​N−(CH2​)12​−NH2​+2COCl2​→OCN−(CH2​)12​−NCO+2HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale phosgenation of dodecane-1,12-diamine. The process is carried out in specialized reactors equipped with safety measures to handle the toxic and reactive nature of phosgene. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

1,12-Diisocyanatododecane undergoes several types of chemical reactions, primarily involving its isocyanate groups. These reactions include:

    Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.

    Polymerization: The compound can undergo polymerization reactions to form polyurethanes when reacted with polyols.

    Substitution Reactions: The isocyanate groups can be substituted by nucleophiles under specific conditions.

Common Reagents and Conditions

    Alcohols: React with isocyanates to form urethanes under mild conditions.

    Amines: React with isocyanates to form ureas, often requiring a catalyst.

    Water: Reacts with isocyanates to form carbamic acids, which decompose to amines and carbon dioxide.

Major Products

Scientific Research Applications

1,12-Diisocyanatododecane has several applications in scientific research and industry:

    Polyurethane Production: Used as a monomer in the synthesis of polyurethanes, which are widely used in foams, coatings, adhesives, and elastomers.

    Biomedical Applications: Utilized in the development of biocompatible materials for medical devices and implants.

    Material Science: Employed in the creation of high-performance materials with specific mechanical and chemical properties.

    Chemical Synthesis: Acts as a building block in the synthesis of various organic compounds and polymers

Mechanism of Action

The primary mechanism of action of 1,12-Diisocyanatododecane involves its isocyanate groups, which are highly reactive towards nucleophiles. The isocyanate groups can form covalent bonds with compounds containing active hydrogen atoms, leading to the formation of urethanes, ureas, and other derivatives. The reactivity of the isocyanate groups is due to the electrophilic nature of the carbon atom in the -NCO group, which readily reacts with nucleophiles .

Comparison with Similar Compounds

1,12-Diisocyanatododecane can be compared with other diisocyanates such as:

    Hexamethylene diisocyanate (HDI): A shorter chain diisocyanate used in the production of polyurethanes with different mechanical properties.

    Toluene diisocyanate (TDI): An aromatic diisocyanate used in flexible polyurethane foams.

    4,4’-Methylenebis(phenyl isocyanate) (MDI): An aromatic diisocyanate used in rigid polyurethane foams and coatings.

The uniqueness of this compound lies in its longer aliphatic chain, which imparts different mechanical and chemical properties to the resulting polymers compared to shorter chain or aromatic diisocyanates .

Properties

IUPAC Name

1,12-diisocyanatododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c17-13-15-11-9-7-5-3-1-2-4-6-8-10-12-16-14-18/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNDFCFPJQPVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCN=C=O)CCCCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369848
Record name 1,12-Diisocyanatododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13879-35-1
Record name 1,12-Diisocyanatododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,12-Diisocyanatododecane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: Why was 1,12-Diisocyanatododecane chosen as a building block for the antimicrobial polymer in this study?

A1: The researchers aimed to create a degradable polyurethane polymer that could release the antibiotic ciprofloxacin in a controlled manner. this compound, a diisocyanate monomer, was incorporated into the polymer backbone to enhance its degradation by the enzyme cholesterol esterase. This enzyme exhibits specificity for hydrophobic moieties. The long hydrophobic chain of this compound, when positioned adjacent to the ciprofloxacin molecule within the polymer, serves as a target for cholesterol esterase. This targeted enzymatic cleavage allows for controlled release of the antibiotic. []

Q2: What are the potential advantages of using this compound in this specific application compared to other diisocyanates?

A2: While the study focuses on this compound, it highlights a key advantage over a previously used diisocyanate, 1,6 diisocyanatohexane. The extended hydrophobic chain in this compound improves the specificity of enzymatic cleavage by cholesterol esterase. This leads to a more controlled release of ciprofloxacin from the polymer matrix. Further research is needed to compare the performance of polymers with this compound to those using other diisocyanates in terms of degradation rate, antibiotic release kinetics, and biocompatibility. []

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